molecular formula C17H20NO4- B12336671 1-Phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylate

1-Phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylate

Cat. No.: B12336671
M. Wt: 302.34 g/mol
InChI Key: GCIRLADWUAJKSS-UHFFFAOYSA-M
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Description

1-Phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenylmethoxycarbonyl group attached to a piperidine ring, which is further substituted with a prop-2-enyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with phenylmethoxycarbonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with prop-2-enyl bromide in the presence of a suitable base to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-Phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .

Comparison with Similar Compounds

  • 1-Phenylmethoxycarbonyl-3-prop-2-enylpyrrolidine-3-carboxylic acid
  • 3-Phenylprop-2-enal
  • Indole derivatives

Comparison: 1-Phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity. For instance, indole derivatives are known for their diverse biological activities, but the presence of the piperidine ring in this compound may confer distinct pharmacological properties .

Properties

Molecular Formula

C17H20NO4-

Molecular Weight

302.34 g/mol

IUPAC Name

1-phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylate

InChI

InChI=1S/C17H21NO4/c1-2-9-17(15(19)20)10-6-11-18(13-17)16(21)22-12-14-7-4-3-5-8-14/h2-5,7-8H,1,6,9-13H2,(H,19,20)/p-1

InChI Key

GCIRLADWUAJKSS-UHFFFAOYSA-M

Canonical SMILES

C=CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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